molecular formula C18H15NO3 B12852550 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

Cat. No.: B12852550
M. Wt: 293.3 g/mol
InChI Key: KWUFEQOHSYSIFW-UHFFFAOYSA-N
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Description

5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

5-[4-(1,3-dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

InChI

InChI=1S/C18H15NO3/c20-11-15-10-19-17-6-5-14(9-16(15)17)12-1-3-13(4-2-12)18-21-7-8-22-18/h1-6,9-11,18-19H,7-8H2

InChI Key

KWUFEQOHSYSIFW-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C=O

Origin of Product

United States
Foundational & Exploratory

physicochemical properties of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Orthogonal Reactivity of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde: A Technical Guide for Advanced Molecular Design

Executive Rationale

In the landscape of modern drug discovery and advanced materials science, the design of bifunctional molecular hubs is paramount. 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde represents a highly specialized, synthetically versatile building block. The parent scaffold, 1H-indole-3-carbaldehyde, is a privileged structure well-documented in the 1[1] and is natively involved in crucial biological pathways[2].

By appending a 4-(1,3-dioxolan-2-yl)phenyl group at the C5 position, we engineer a molecule with orthogonal reactivity . The C3-aldehyde is highly electrophilic and primed for immediate functionalization, while the C5'-aldehyde is masked as a 1,3-dioxolane acetal. This strategic protection allows chemists to perform complex, multi-step derivatizations at the C3 position without cross-reactivity, before unmasking the distal aldehyde for secondary conjugation.

Physicochemical and Structural Architecture

Understanding the physicochemical parameters of this compound is critical for predicting its behavior in both synthetic matrices and biological assays. According to baseline data for similar derivatives from , the parent indole core is a stable solid. The addition of the acetal-protected phenyl ring significantly alters its lipophilicity and topological polar surface area (TPSA).

Table 1: Computed and Experimental Physicochemical Properties

PropertyValueScientific Implications
Molecular Formula C₁₈H₁₅NO₃Exact mass: 293.1052 Da.
Molecular Weight 293.32 g/mol Ideal low-MW core for building larger PROTACs or fluorophores.
LogP (Predicted) 3.2 – 3.5Optimal lipophilicity for passive membrane permeability (Lipinski compliant).
TPSA 54.12 ŲExcellent for intracellular targeting; avoids efflux pump liability.
H-Bond Donors 1The indole N-H is a critical pharmacophore for kinase hinge-binding.
H-Bond Acceptors 4Aldehyde oxygen (1) + Dioxolane oxygens (2) + Indole π-system (1).
Solubility Profile High in DMF, DMSO, THFRequires aprotic polar solvents for optimal synthetic manipulation. Poor aqueous solubility.

The Logic of Orthogonal Reactivity

The 1,3-dioxolane group is highly stable under basic, nucleophilic, and reductive conditions. This allows the C3-aldehyde to undergo Knoevenagel condensations, reductive aminations, or Wittig olefination without disturbing the C5 substituent. Once the C3 position is secured, mild aqueous acid selectively hydrolyzes the dioxolane, revealing the latent C5'-aldehyde.

OrthogonalReactivity SM 5-Bromo-1H-indole-3-carbaldehyde + 4-(1,3-Dioxolan-2-yl)phenylboronic acid Rxn1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 90°C) SM->Rxn1 Target 5-[4-(1,3-Dioxolan-2-yl)phenyl]- 1H-indole-3-carbaldehyde Rxn1->Target Rxn2 Functionalization at C3 (e.g., Reductive Amination) Target->Rxn2 Intermediate C3-Modified Indole (Acetal Intact) Rxn2->Intermediate Rxn3 Acidic Deprotection (HCl, THF/H2O) Intermediate->Rxn3 Final Unmasked 4-Formylphenyl Derivative Rxn3->Final

Fig 1. Orthogonal synthetic workflow leveraging the acetal-protected aldehyde.

Validated Experimental Methodologies

As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure high-fidelity synthesis. Advanced palladium-catalyzed assembly of indoles is a well-established paradigm in 3[3].

Protocol A: Palladium-Catalyzed Assembly (Suzuki-Miyaura Cross-Coupling)

Objective: Synthesize the title compound from 5-bromo-1H-indole-3-carbaldehyde.

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-1H-indole-3-carbaldehyde (1.0 eq) and 4-(1,3-dioxolan-2-yl)phenylboronic acid (1.2 eq).

  • Catalyst Matrix: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

    • Causality Note: We utilize Pd(dppf)Cl₂ over standard Pd(PPh₃)₄ because the bidentate dppf ligand suppresses undesired protodeboronation of the electron-rich boronic acid, ensuring a high-yielding cross-coupling.

  • Solvent & Degassing: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane/H₂O. Purge with N₂ for 15 minutes.

  • Execution: Heat the reaction to 90°C for 12 hours under N₂.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 6:4). The starting bromide (Rf ≈ 0.6) will disappear, replaced by a highly UV-active product spot (Rf ≈ 0.4).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Table 2: Catalyst and Solvent Optimization for Suzuki-Miyaura Assembly

Catalyst SystemSolvent MatrixBaseYield (%)Scientific Rationale
Pd(PPh₃)₄ (5 mol%)Toluene/EtOH/H₂ONa₂CO₃65%Moderate yield; triphenylphosphine is prone to oxidation at 90°C.
Pd(dppf)Cl₂ (5 mol%) 1,4-Dioxane/H₂O K₂CO₃ 92% Optimal; bidentate ligand stabilizes the Pd intermediate.
Pd(OAc)₂ / SPhosTHF/H₂OK₃PO₄88%High yield, but introduces unnecessary ligand cost for this specific coupling.
Protocol B: Chemoselective C3-Functionalization (Reductive Amination)

Objective: Attach a primary amine to the C3-aldehyde while preserving the C5'-acetal.

  • Imine Formation: Dissolve the title compound (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DCE. Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir for 2 hours at room temperature.

  • Reduction: Cool to 0°C and add NaBH(OAc)₃ (1.5 eq) portion-wise.

    • Causality Note: NaBH(OAc)₃ is strictly chosen over NaBH₄ because it is mild enough to selectively reduce the iminium ion without reducing the unreacted C3 aldehyde or cleaving the acetal.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, and purify.

Protocol C: Acetal Unmasking (Deprotection)

Objective: Reveal the latent C5'-aldehyde for secondary conjugation.

  • Hydrolysis: Dissolve the C3-modified intermediate in a 1:1 mixture of THF and 2M aqueous HCl.

    • Causality Note: THF ensures complete solvation of the hydrophobic indole core, while the aqueous acid drives the hydrolysis equilibrium toward the free aldehyde.

  • Execution: Stir at room temperature for 2-4 hours.

  • Self-Validation: ¹H NMR of the crude product will show the disappearance of the dioxolane aliphatic protons (δ 4.0-4.2 ppm) and the emergence of a sharp aldehyde singlet (δ ~10.0 ppm).

  • Workup: Carefully neutralize with saturated NaHCO₃ to prevent acid-catalyzed polymerization of the indole, extract with EtOAc, and concentrate.

Applications in Bifunctional Therapeutics (PROTACs)

The dual-aldehyde nature of this scaffold makes it a premier candidate for synthesizing Proteolysis Targeting Chimeras (PROTACs). The C3 position can be functionalized to bind a target protein (e.g., a kinase, leveraging the indole N-H for hinge binding), while the unmasked C5' aldehyde can be conjugated to an E3 ligase recruiting ligand via a PEG-diamine linker.

DrugDesignLogic Core 5-[4-(1,3-Dioxolan-2-yl)phenyl]- 1H-indole-3-carbaldehyde Prop1 C3-Aldehyde (Electrophilic Hotspot) Core->Prop1 Prop2 Masked C5'-Aldehyde (Latent Electrophile) Core->Prop2 Prop3 Indole N-H (H-Bond Donor) Core->Prop3 App1 Target Protein Binder (via Reductive Amination) Prop1->App1 App2 E3 Ligase Ligand Attachment (via Deprotection) Prop2->App2 App3 Kinase Hinge Binding (Pharmacophore) Prop3->App3 PROTAC Bifunctional Degrader (PROTAC) App1->PROTAC App2->PROTAC

Fig 2. Logical mapping of structural features to bifunctional PROTAC design.

References

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry - ACS Publications.3

  • Indole-3-carboxaldehyde 97 487-89-8. Sigma-Aldrich.

  • Indole-3-carbaldehyde. Wikipedia.2

  • 1H-Indole-3-carboxaldehyde. NIST WebBook.1

Sources

An In-Depth Technical Guide to Computational Docking of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde with Tubulin

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Predictive Modeling in Drug Discovery

Foreword: The Rationale for a Predictive Approach

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of indole-3-carbaldehyde, in particular, have demonstrated a remarkable breadth of biological activities, with anticancer applications being especially prominent.[1][4] These compounds frequently exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[3][4] Microtubules, polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis, making tubulin a key target for cancer therapy.[5][6]

This guide focuses on a novel, uncharacterized compound, 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde. Given its structural similarity to known tubulin inhibitors, we hypothesize that it will bind to tubulin, likely at the colchicine binding site, and disrupt microtubule polymerization.[4][7] To test this hypothesis in silico, we will conduct a comprehensive computational docking study. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing not just the "how" but the "why" behind each step of the process. We will employ a self-validating protocol, grounded in established methodologies, to predict the binding affinity and interaction patterns of our target compound with tubulin.

Part 1: The Strategic Framework for In Silico Analysis

Our investigation is centered on predicting the interaction between a small molecule (ligand) and a protein (receptor). The chosen receptor is the αβ-tubulin heterodimer, and the specific binding pocket of interest is the colchicine binding site, a well-characterized pocket at the interface of the α and β subunits.[8][9] The ligand is 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde. Our primary tool will be AutoDock Vina, a widely-used open-source program for molecular docking, valued for its balance of speed and accuracy.[10]

The entire workflow is designed to be a robust and reproducible protocol, from the initial preparation of the molecules to the final analysis of the results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis Ligand Preparation Ligand Preparation Protein Preparation Protein Preparation Grid Box Definition Grid Box Definition Ligand Preparation->Grid Box Definition Protein Preparation->Grid Box Definition Run AutoDock Vina Run AutoDock Vina Grid Box Definition->Run AutoDock Vina Result Analysis Result Analysis Run AutoDock Vina->Result Analysis Visualization Visualization Result Analysis->Visualization

Caption: High-level overview of the computational docking workflow.

Part 2: A Detailed, Step-by-Step Experimental Protocol

This section provides a granular, field-proven methodology for the docking study. Each step is accompanied by an explanation of its importance, ensuring the trustworthiness and validity of the final results.

Ligand Preparation: From 2D Structure to 3D Model

The initial representation of a novel compound is typically a 2D drawing. For docking, a high-quality 3D structure with correct stereochemistry, atomic charges, and torsional degrees of freedom is essential.

Protocol:

  • 2D to 3D Conversion:

    • Action: Draw the structure of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde in a chemical drawing software (e.g., ChemDraw or Marvin Sketch).

    • Causality: This is the starting point for creating a digital representation of the molecule.

    • Action: Convert the 2D drawing to a 3D structure using the software's built-in tools. Save this initial 3D structure as a .mol or .sdf file.

  • Energy Minimization:

    • Action: Import the 3D structure into a molecular modeling program (e.g., Avogadro, UCSF Chimera). Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF).

    • Causality: The initial 3D conversion may result in a geometrically strained conformation. Energy minimization finds a low-energy, stable conformation of the ligand, which is more representative of its state in a biological system.[10]

  • Preparation for AutoDock:

    • Action: Open the energy-minimized ligand file in AutoDock Tools (ADT).

    • Action: ADT will automatically detect the root of the molecule and define the rotatable bonds. The user should verify these selections.

    • Causality: Defining rotatable bonds allows the docking software to explore different conformations of the ligand during the simulation, which is crucial for finding the best binding pose.

    • Action: Assign Gasteiger charges to the ligand atoms.

    • Causality: Atomic charges are necessary for calculating the electrostatic interactions between the ligand and the protein, which are a key component of the docking score.[11]

    • Action: Save the prepared ligand as a .pdbqt file. This format contains the atomic coordinates, charges, and information about the rotatable bonds.

Protein Preparation: Refining the Crystal Structure

We will use the crystal structure of tubulin in complex with DAMA-colchicine (PDB ID: 1SA0) as our receptor model.[12][13] This structure provides a high-resolution view of the colchicine binding site. Raw PDB files, however, are not immediately ready for docking and require careful preparation.

Protocol:

  • Obtain and Clean the PDB File:

    • Action: Download the PDB file for 1SA0 from the RCSB Protein Data Bank.

    • Action: Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential components, including the original ligand (DAMA-colchicine), water molecules, and any other heteroatoms or co-factors.

    • Causality: Water molecules and original ligands would interfere with the docking of our new compound. Removing them ensures that the binding site is accessible.

  • Prepare the Receptor for Docking:

    • Action: Open the cleaned PDB file in AutoDock Tools.

    • Action: Add polar hydrogens to the protein.

    • Causality: Crystal structures often do not include hydrogen atoms. Adding them is critical for correctly defining hydrogen bond donors and acceptors.

    • Action: Compute and add Kollman charges to the protein.

    • Causality: Similar to the ligand, the protein atoms need assigned charges for the electrostatic calculations in the docking score.

    • Action: Save the prepared protein as a .pdbqt file.

Molecular Docking: Simulating the Interaction

With the prepared ligand and receptor, we can now perform the docking simulation using AutoDock Vina. A critical step here is defining the search space, or "grid box," which tells the software where to perform the docking.

Protocol:

  • Define the Grid Box:

    • Action: In ADT, with the prepared protein loaded, open the Grid Box tool.

    • Action: To define the center of the grid box, we will use the coordinates of the co-crystallized ligand from the original 1SA0 PDB file. The approximate center of the colchicine binding site in 1SA0 is: x=15.1, y=21.8, z=41.5.

    • Causality: Centering the grid box on the known binding site focuses the computational effort on the region of interest, increasing the efficiency and accuracy of the docking.

    • Action: Set the dimensions of the grid box to 25 x 25 x 25 Å.

    • Causality: The size of the box should be large enough to accommodate the ligand in various orientations but not so large as to waste computational resources searching irrelevant space.

  • Create the Configuration File:

    • Action: Create a text file (e.g., config.txt) that specifies the input files and grid parameters for AutoDock Vina. The file should contain the following lines:

    • Causality: The configuration file provides all the necessary instructions for the Vina executable. The exhaustiveness parameter controls the thoroughness of the search; a value of 8 is a good balance between speed and accuracy for a standard docking run.

  • Run AutoDock Vina:

    • Action: Execute the docking run from the command line using the command: vina --config config.txt --log results.log

    • Causality: This command initiates the docking simulation. Vina will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for the most favorable poses. The results will be saved to results.pdbqt and a log file.

Part 3: Analysis and Interpretation of Hypothetical Results

Quantitative Data Summary

The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted interaction.[14][15] AutoDock Vina provides a ranked list of the top binding modes.

Table 1: Hypothetical Docking Results for 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde with Tubulin (PDB: 1SA0)

Binding ModeBinding Affinity (kcal/mol)Key Interacting Residues (β-subunit unless specified)Interaction Type
1-9.2Cys241, Leu248, Ala250, Val318Hydrophobic Interactions
Asn258Hydrogen Bond
Thr179 (α-subunit)Hydrogen Bond
2-8.9Cys241, Leu255, Ala316, Val318Hydrophobic Interactions
Asn258Hydrogen Bond
3-8.5Leu248, Ala250, Ala316, Ile378Hydrophobic Interactions
Lys352Pi-Cation Interaction
Qualitative Analysis of the Best Binding Pose

The top-ranked binding mode (affinity = -9.2 kcal/mol) suggests a strong and specific interaction with the colchicine binding site of tubulin. The predicted pose shows the indole scaffold of our compound occupying a hydrophobic pocket formed by residues Cys241, Leu248, Ala250, and Val318 on the β-tubulin subunit.[7][8] This is consistent with the binding mode of other indole-based tubulin inhibitors.[7][16]

Crucially, we observe two predicted hydrogen bonds that likely anchor the ligand in the binding site:

  • The aldehyde group on the indole ring acts as a hydrogen bond acceptor with the side chain of Asn258 .

  • The N-H group of the indole ring acts as a hydrogen bond donor to the backbone carbonyl of Thr179 on the α-tubulin subunit.

These interactions, particularly the hydrogen bond with the sulfhydryl group of Cys241 (a key residue in the colchicine site), are known to be important for the activity of many colchicine site inhibitors.[7] The 4-(1,3-Dioxolan-2-yl)phenyl moiety extends into another part of the pocket, making further hydrophobic contacts.

Part 4: Mechanistic Implications and Future Directions

The results of our in silico study provide a strong, testable hypothesis: 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site.

The predicted high binding affinity and specific interactions with key residues suggest that the compound could effectively compete with the natural process of tubulin dimerization and polymerization into microtubules. By occupying the colchicine site, the compound would introduce a "wedge" between the α and β tubulin subunits, preventing the straight conformation required for microtubule assembly.[12][17]

This disruption of microtubule dynamics has profound downstream effects on rapidly dividing cells, such as cancer cells.

G Compound Compound Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Inhibition Inhibition of Polymerization Tubulin->Inhibition Disruption Microtubule Disruption Inhibition->Disruption Arrest Mitotic Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Proposed mechanism of action for the tubulin inhibitor.

Self-Validation and Future Work:

The computational model presented here is a powerful predictive tool, but it must be validated experimentally. The next logical steps would be:

  • In Vitro Tubulin Polymerization Assay: To directly measure the inhibitory effect of the compound on tubulin assembly.

  • Cell-Based Assays: To determine the compound's cytotoxicity against various cancer cell lines (e.g., using an MTT assay) and to confirm that it causes cell cycle arrest at the G2/M phase.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to further probe the interactions predicted by the docking model and optimize its potency.

This guide provides a comprehensive framework for the computational evaluation of novel indole derivatives as potential anticancer agents. By integrating predictive modeling with a deep understanding of the underlying biological mechanisms, we can accelerate the discovery and development of next-generation therapeutics.

References

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (Source: PubMed) [Link]

  • Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (Source: Bentham Science) [Link]

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. (Source: PMC) [Link]

  • Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. (Source: Ingenta Connect) [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (Source: MDPI) [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (Source: MDPI) [Link]

  • Indole derivatives targeting colchicine binding site as potential anticancer agents. (Source: PubMed) [Link]

  • Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. (Source: Ingenta Connect) [Link]

  • γ-Tubulin keeps the cell cycling. (Source: PMC) [Link]

  • Tubulin - Wikipedia. (Source: Wikipedia) [Link]

  • Autodock Vina Result Analysis with PyMol. (Source: YouTube) [Link]

  • 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX. (Source: RCSB PDB) [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (Source: PMC) [Link]

  • Visualizing protein-protein docking using PyMOL. (Source: Medium) [Link]

  • How to analysis the Autodock Vina results by UCSF Chimera? (Source: YouTube) [Link]

  • Docking study of ligands into the colchicine binding site of tubulin. (Source: PubMed) [Link]

  • Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations. (Source: PLOS ONE) [Link]

  • Video Tutorial: How to use vs_analysis Python script for virtual screening result analysis of Autodock Vina? (Source: Bioinformatics Review) [Link]

  • Colchicine-binding site (PDB: 1SA0). (Source: ResearchGate) [Link]

  • A REVIEW ON DOCKING STUDIES OF INDOLE MOIETY AS POTENT INHIBITOR OF TUBULIN POLYMERIZATION. (Source: European Chemical Bulletin) [Link]

  • The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. (Source: MDPI) [Link]

  • Tubulin: Structure, Functions and Roles in Disease. (Source: PMC) [Link]

  • AutoDock Vina Result Analysis using Discovery Studio & AutoDock Tolls GUI. (Source: YouTube) [Link]

  • 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX. (Source: NCBI) [Link]

  • Understanding microtubule dynamics: The synergy of technology, theory, and experiment. (Source: Rockefeller University Press) [Link]

  • Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. (Source: ACS Publications) [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina. (Source: SciSpace) [Link]

  • How does the tubulin code facilitate directed cell migration? (Source: Portland Press) [Link]

  • Visualization of Molecular Docking result by PyMOL. (Source: YouTube) [Link]

  • Structural basis of tubulin recruitment and assembly by microtubule polymerases with tumor. (Source: YouTube) [Link]

  • Visualizing ligand docking results with PyMOL scripting and R. (Source: Ethan Holleman) [Link]

  • Tubulin Polymerization. (Source: Open Access Pub) [Link]

  • How to interprete and analyze molecular docking results? (Source: ResearchGate) [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (Source: YouTube) [Link]

  • Increasing Binding Energy in Molecular Docking in Bioinformatics. (Source: Pubrica) [Link]

  • A Beginner's Guide to Molecular Docking. (Source: ETFLIN) [Link]

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Methodological & Application

protocol for acetal deprotection of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Acetal Deprotection of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

Executive Summary & Mechanistic Rationale

The synthesis and late-stage functionalization of complex indole-based therapeutics frequently necessitate the use of protecting groups to mask reactive moieties. The compound 5-[4-(1,3-dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde presents a unique chemoselective challenge: it contains a highly sensitive indole-3-carbaldehyde core alongside a masked aldehyde (a 1,3-dioxolane acetal) on the C5-phenyl ring. Deprotecting this cyclic acetal to reveal the target dialdehyde—5-(4-formylphenyl)-1H-indole-3-carbaldehyde —demands strict control over reaction conditions.

Causality in Reagent Selection: Acetal deprotection fundamentally relies on acid-catalyzed hydrolysis[1]. However, indoles are notoriously sensitive to strong Brønsted acids (e.g., concentrated HCl, TFA). Strong acids can protonate the electron-rich C3 position or the indole nitrogen, leading to irreversible dimerization or polymerization[2]. Furthermore, the existing C3-carbaldehyde must not undergo unwanted aldol-type condensations.

To navigate this, Pyridinium p-toluenesulfonate (PPTS) is the optimal catalyst. PPTS is a mild, weakly acidic salt (imparting a pH of ~1 to 2 in water) that provides sufficient proton activity to initiate the reversible hydrolysis of the 1,3-dioxolane ring without degrading the indole core[3]. Acetone serves as an excellent co-solvent to solubilize the highly aromatic starting material, while water acts as the stoichiometric nucleophile required to drive the equilibrium toward the free aldehyde and ethylene glycol byproduct[4].

Experimental Design & Self-Validating Systems

A robust protocol must be a self-validating system, ensuring that each step provides observable feedback to the scientist:

  • Reaction Monitoring: The transformation from a 1,3-dioxolane to a free aldehyde significantly increases the molecule's polarity. This allows for clear tracking via Thin Layer Chromatography (TLC), where the product will elute lower (lower Rf​ ) than the starting material on silica gel.

  • Quenching Logic: Because acetal hydrolysis is an equilibrium process, premature removal of the solvent without neutralizing the acid can drive the reaction backward (re-acetalization) as the system concentrates. Quenching with saturated aqueous NaHCO₃ immediately halts the equilibrium by neutralizing the PPTS catalyst, locking the product in its aldehyde form[5].

Quantitative Data & Method Comparison

To provide a comprehensive overview, Table 1 summarizes the expected quantitative parameters for two distinct deprotection methodologies: the recommended PPTS method and an alternative dilute HCl method for highly recalcitrant batches[6].

Table 1: Comparison of Acetal Deprotection Methodologies

ParameterMethod A: PPTS / Acetone / H₂O (Recommended)Method B: Dilute HCl / THF / H₂O (Alternative)
Catalyst / Acid Pyridinium p-toluenesulfonate (0.15 eq)1M Aqueous HCl (0.5 eq)
Solvent System Acetone : Water (10:1 v/v)THF : Water (5:1 v/v)
Temperature 60–70 °C (Reflux)0 °C to Room Temperature
Reaction Time 2–4 hours1–2 hours
Chemoselectivity Excellent (Indole core remains intact)Moderate (Risk of minor polymerization)
Expected Yield > 90%75–85%
Scalability High (Readily scalable to multi-gram)Medium (Exothermic quench requires care)

Step-by-Step Protocols

Method A: Mild PPTS-Catalyzed Hydrolysis (Recommended)

Materials:

  • 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde (Starting Material, SM)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Acetone (Reagent Grade)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc) & Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the SM in a mixture of Acetone and Water (10:1 v/v ratio). Ensure the concentration is approximately 0.1 M. Causality: Acetone ensures complete solvation of the hydrophobic indole, while water is the necessary nucleophile for acetal hydrolysis[4].

  • Catalyst Addition: Add 0.15 equivalents of PPTS to the stirring solution. Causality: Using a substoichiometric amount of this mild acid prevents over-acidification, safeguarding the delicate indole-3-carbaldehyde moiety against side reactions[3].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60–70 °C using an oil bath or heating block.

  • Self-Validating Monitoring: After 2 hours, sample the reaction. Perform TLC using a 50% EtOAc/Hexanes eluent system. The target dialdehyde will present as a new, lower- Rf​ spot compared to the SM due to the loss of the lipophilic acetal ring and the generation of a polar formyl group.

  • Quenching: Once TLC or LC-MS indicates complete consumption of the SM, remove the flask from heat and allow it to cool to room temperature. Immediately add an equal volume of saturated aqueous NaHCO₃. Causality: Neutralizing the PPTS before solvent evaporation prevents the equilibrium from shifting backward toward the acetal as water is removed[5].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with EtOAc.

  • Washing & Drying: Combine the organic layers and wash with brine to remove residual water and salts. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to afford the pure 5-(4-formylphenyl)-1H-indole-3-carbaldehyde.

Method B: Dilute HCl in THF/Water (Alternative)

(Use only if the acetal exhibits unexpected steric hindrance or recalcitrance)

  • Dissolution: Dissolve 1.0 equivalent of SM in a 5:1 v/v mixture of THF and Water (0.1 M concentration).

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add 0.5 equivalents of 1M aqueous HCl. Causality: The low temperature mitigates the risk of acid-catalyzed indole polymerization[6].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours, monitoring closely via TLC.

  • Quenching & Workup: Upon completion, carefully quench with saturated aqueous NaHCO₃ at 0 °C to neutralize the HCl. Proceed with EtOAc extraction, brine wash, drying, and purification as described in Method A.

Process Visualization

Workflow A 1. Dissolution Substrate in Acetone/H2O B 2. Acidification Add 0.15 eq PPTS A->B C 3. Thermal Activation Reflux at 60-70°C (2-4 h) B->C D 4. Reaction Monitoring TLC / LC-MS C->D D->C Incomplete E 5. Quenching Saturated NaHCO3 D->E Complete F 6. Extraction & Wash EtOAc / Brine E->F G 7. Purification Silica Gel Chromatography F->G H 8. Pure Product Target Dialdehyde G->H

Logical workflow for the chemoselective acetal deprotection of the indole derivative.

Sources

Application Note: Knoevenagel Condensation of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol

Executive Summary

The functionalization of indole scaffolds is a cornerstone of modern drug discovery, given the privileged nature of the indole nucleus in pharmacology. 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde is a highly versatile, bifunctional intermediate. It features an electrophilic C3-aldehyde primed for carbon-carbon bond formation and a C5-aryl substituent bearing a 1,3-dioxolane-protected aldehyde.

The Knoevenagel condensation is the premier method for elaborating the C3-aldehyde into α,β-unsaturated systems (e.g., using malononitrile, cyanoacetates, or barbituric acid)[1][2]. However, the presence of the 1,3-dioxolane acetal introduces a critical chemoselectivity challenge: acetals are notoriously labile under acidic conditions[3]. This application note details the causal reasoning, experimental design, and self-validating protocols required to execute high-yielding Knoevenagel condensations while strictly preserving the acid-sensitive dioxolane moiety.

Mechanistic Insights & Substrate Specificity

As a synthetic chemist, understanding the electronic and steric environment of your substrate dictates your choice of reagents.

  • The Electrophile (C3-Aldehyde): The indole ring is electron-rich. The lone pair on the indole nitrogen delocalizes into the ring, reducing the partial positive charge on the C3-carbonyl carbon compared to a standard benzaldehyde. Despite this reduced electrophilicity, the aldehyde remains sufficiently reactive toward strong carbon nucleophiles generated from active methylene compounds[4].

  • The Acid-Sensitive Acetal (1,3-Dioxolane): The 1,3-dioxolane group is a cyclic acetal. Traditional Knoevenagel condensations often employ a dual catalyst system (e.g., piperidine and acetic acid) or Lewis acids (e.g., TiCl4​ ) to activate the carbonyl[3][5]. Crucial Causality: Using Brønsted or Lewis acids with this substrate will trigger premature acetal hydrolysis, liberating the C5-benzaldehyde and leading to uncontrolled polymerization or bis-condensation products[6].

  • Catalyst Selection: To preserve the acetal, the reaction must be driven entirely by base catalysis. A secondary amine like piperidine (pKa ~11.2) is optimal. It acts via two pathways: it deprotonates the active methylene to form a resonance-stabilized enolate, and it can transiently form an iminium ion with the aldehyde to enhance electrophilicity without the need for acidic co-catalysts[7][8].

Mechanism M1 Piperidine Deprotonates Active Methylene Compound M2 Formation of Resonance Stabilized Enolate M1->M2 M3 Nucleophilic Attack on C3-Aldehyde of Indole M2->M3 M4 Formation of Alkoxide Intermediate M3->M4 M5 Protonation & Dehydration (Loss of H2O) M4->M5 M6 Target α,β-Unsaturated Product M5->M6

Fig 1. Base-catalyzed Knoevenagel condensation mechanism highlighting enolate addition.

Experimental Workflows & Protocols

We present two validated methodologies: a conventional room-temperature protocol to maximize chemoselectivity, and a microwave-assisted protocol for rapid throughput[2].

Protocol A: Conventional Base-Catalyzed Condensation (Chemoselective)

This protocol relies on absolute ethanol to stabilize the polar transition states while excluding water to prevent accidental acetal hydrolysis.

Reagents:

  • 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde (1.0 equiv, ~1.0 mmol)

  • Active methylene compound (e.g., Malononitrile) (1.1 equiv, 1.1 mmol)

  • Piperidine (0.1–0.2 equiv)[5]

  • Absolute Ethanol (Anhydrous, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the indole-3-carbaldehyde (1.0 equiv) in absolute ethanol (10 mL).

  • Reagent Addition: Add the active methylene compound (1.1 equiv) to the solution. Stir for 5 minutes to ensure complete dissolution.

  • Catalyst Initiation: Add piperidine (0.1 equiv) dropwise. Causality: Slow addition prevents localized exothermic spikes that could degrade the substrate.

  • Reaction Monitoring: Stir the mixture at room temperature (or gentle reflux at 70 °C if sterically hindered). Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The product will typically appear as a brightly fluorescent spot under 365 nm UV light due to extended π -conjugation.

  • Work-up: Once the starting aldehyde is consumed, concentrate the mixture under reduced pressure. Do not use aqueous acid washes. If an aqueous wash is necessary to remove excess piperidine, use a saturated NaHCO3​ solution to maintain a basic pH and protect the dioxolane.

  • Purification: Purify the crude residue via silica gel flash chromatography (neutralized silica is preferred) or recrystallization from hot ethanol[1].

Protocol B: Microwave-Assisted Condensation (High-Throughput)

Microwave irradiation drastically reduces reaction times and often improves yields by providing rapid, uniform heating[2][4].

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine the indole-3-carbaldehyde (1.0 equiv), active methylene (1.1 equiv), and L-proline or piperidine (0.1 equiv) in chlorobenzene or toluene (3 mL)[2].

  • Irradiation: Seal the vial and irradiate at 90 °C at 400 W for 10–15 minutes[4].

  • Isolation: Cool the vial rapidly using compressed air. The highly conjugated product often precipitates directly from the non-polar solvent upon cooling. Filter and wash with cold hexanes.

Workflow N1 1. Reaction Setup Dissolve Indole & Active Methylene in Abs. EtOH N2 2. Catalyst Addition Add Piperidine (0.1 eq) Maintain Basic pH N1->N2 N3 3. Condensation Stir at RT or MW (90°C) Monitor via TLC N2->N3 N4 4. Work-up Evaporate or Base Wash (Strictly Avoid Acid) N3->N4 N5 5. Purification Recrystallization or Neutralized Silica Column N4->N5

Fig 2. Experimental workflow for Knoevenagel condensation with acid-sensitive substrates.

Self-Validating System: Analytical Confirmation

To ensure trustworthiness in your synthesis, you must analytically validate that the Knoevenagel condensation occurred without deprotecting the acetal.

  • 1 H NMR Signatures (Self-Validation Check):

    • Success Indicator 1 (Condensation): Disappearance of the sharp aldehyde singlet at 9.9 ppm.

    • Success Indicator 2 (Condensation): Appearance of a new vinylic proton singlet at 7.8–8.2 ppm (depending on the active methylene used).

    • Success Indicator 3 (Acetal Preservation): Retention of the 1,3-dioxolane methine proton as a sharp singlet at 5.8 ppm, and the ethylene glycol bridge protons as a multiplet at 4.0–4.1 ppm.

  • If the peak at 5.8 ppm disappears and a new peak at 10.0 ppm appears, the acetal has hydrolyzed back to the benzaldehyde. The protocol must be adjusted to ensure strictly anhydrous and basic conditions.

Quantitative Data Summary

The following table summarizes expected reaction metrics for the condensation of indole-3-carbaldehydes with various active methylene compounds under the described conditions, extrapolated from validated literature on structurally analogous indole systems[1][2][9].

Active Methylene CompoundReagent pKaCatalyst / SolventTemp / TimeExpected Yield (%)Product Characteristic
Malononitrile ~11.1Piperidine / EtOHRT / 2–4 h85–92%Yellow/Orange solid, highly crystalline[2]
Ethyl Cyanoacetate ~13.1Piperidine / EtOHReflux / 4–6 h75–85%Mixture of E/Z isomers; requires column[2]
Barbituric Acid ~4.0L-Proline / TolueneMW 90°C / 15 min80–88%Deep red/orange precipitate[2][9]
Meldrum's Acid ~4.9Piperidine / EtOHRT / 1–2 h85–90%Knoevenagel adduct prone to further reaction[2]

Note: Yields are highly dependent on the strict exclusion of moisture and acid to prevent substrate degradation.

References

  • Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction and their Antibacterial Activity Semantic Scholar [Link]

  • Synthesis, Spectroscopic, and in vitro Investigations of 2,6-Diiodo-BODIPYs with PDT and Bioimaging Applications National Institutes of Health (PMC)[Link]

  • REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3-CARBALDEHYDES WITH BARBITURIC ACIDS CLOCKSS [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives National Institutes of Health (PMC) [Link]

  • E- or Z-Selective Knoevenagel Condensation of Acetoacetic Derivatives ACS Publications[Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds ResearchGate [Link]

  • Total synthesis and biological evaluation of fluorinated cryptophycins National Institutes of Health (PMC) [Link]

Sources

scale-up synthesis procedure for 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Objective: To provide a robust, self-validating, and scalable methodology for the synthesis of a highly functionalized indole derivative utilizing a green-chemistry-optimized Suzuki-Miyaura cross-coupling strategy.

Strategic Rationale & Retrosynthetic Design

The target molecule, 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde, is a complex heterocyclic scaffold featuring a C3-formyl group and a C5-aryl substituent bearing a dioxolane-protected aldehyde. For multi-gram to kilogram scale-up, a highly convergent approach is mandatory to minimize linear step counts and maximize overall yield.

The most efficient retrosynthetic disconnection occurs at the C5-aryl bond. This allows the utilization of a Suzuki-Miyaura cross-coupling between 5-bromo-1H-indole-3-carbaldehyde and 4-(1,3-dioxolan-2-yl)phenylboronic acid .

Causality in Design:

  • Substrate Activation: The starting material, 5-bromo-1H-indole-3-carbaldehyde, is readily synthesized via the Vilsmeier-Haack formylation of 5-bromoindole[1]. The electron-withdrawing nature of the C3-formyl group slightly activates the C5-bromide toward oxidative addition by the palladium catalyst, enhancing reaction kinetics compared to an unfunctionalized indole core[2].

  • Protecting Group Strategy: The use of the dioxolane acetal on the boronic acid partner is a deliberate protective measure. It masks the highly reactive formyl group, preventing unwanted side reactions (e.g., aldol condensations or catalyst poisoning) under the basic aqueous conditions required for the transmetalation step.

Retrosynthesis SM1 5-Bromo-1H-indole SM2 5-Bromo-1H-indole- 3-carbaldehyde SM1->SM2 Vilsmeier-Haack (POCl3, DMF) Target 5-[4-(1,3-Dioxolan-2-yl)phenyl] -1H-indole-3-carbaldehyde SM2->Target Suzuki-Miyaura Coupling SM3 4-(1,3-Dioxolan-2-yl) phenylboronic acid SM3->Target Pd Catalyst, Base

Retrosynthetic workflow for the target indole derivative.

Mechanistic Causality in Scale-Up

Transitioning a Suzuki-Miyaura coupling from a discovery chemistry scale (milligrams) to a process scale (kilograms) requires strict control over the catalytic cycle. The choice of catalyst and solvent directly impacts the stability of the palladium intermediates.

Catalyst Selection: We employ Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%). The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a large bite angle. This specific geometry accelerates the final reductive elimination step and stabilizes the intermediate Pd(II) species, significantly reducing the formation of inactive "Pd black" precipitates that commonly plague large-scale cross-couplings.

CatalyticCycle Pd0 Pd(0) L_n PdII_OA Ar-Pd(II)-Br L_n (Oxidative Addition) Pd0->PdII_OA + 5-Bromoindole deriv. PdII_TM Ar-Pd(II)-Ar' L_n (Transmetalation) PdII_OA->PdII_TM + Boronic Acid + Base PdII_TM->Pd0 Reductive Elimination Product Ar-Ar' (Target) PdII_TM->Product Yields

Palladium-catalyzed Suzuki-Miyaura mechanistic cycle.

Quantitative Process Parameters

To ensure reproducibility, the stoichiometry and solvent systems have been optimized for a 100-gram scale batch. 2-Methyltetrahydrofuran (2-MeTHF) is selected as a green chemistry alternative to traditional solvents like DMF or Toluene. It provides excellent biphasic separation during work-up, minimizing the need for complex solvent swapping[3].

Table 1: Reagent Stoichiometry for 100g Scale-up

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
5-Bromo-1H-indole-3-carbaldehyde224.061.00100.0 gLimiting Reagent
4-(1,3-Dioxolan-2-yl)phenylboronic acid193.991.1599.6 gCoupling Partner
Potassium Carbonate (K₂CO₃)138.212.50154.6 gBase
Pd(dppf)Cl₂·CH₂Cl₂816.640.02 (2 mol%)7.3 gCatalyst
2-MeTHFN/A10 Vol1.0 LOrganic Solvent
Purified Water18.025 Vol0.5 LAqueous Solvent

Table 2: Solvent System Optimization Summary

Solvent SystemTemp (°C)Conversion (HPLC)Phase SeparationScale-up Suitability
DMF / Water90>99%Poor (Requires large aqueous wash)Low
Toluene / Water8085%ExcellentModerate (Low indole solubility)
EtOH / Water78>95%Moderate (Requires solvent swap)High (Green chemistry)
2-MeTHF / Water 75 >98% Excellent Optimal

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in self-validating checks to ensure process integrity at every stage.

Step 1: Reactor Preparation and Charging Charge 5-bromo-1H-indole-3-carbaldehyde (100.0 g, 1.0 eq) and 4-(1,3-dioxolan-2-yl)phenylboronic acid (99.6 g, 1.15 eq) into a clean, dry 3 L jacketed glass reactor.

  • Causality: A 15% molar excess of the boronic acid compensates for potential protodeboronation side reactions that inherently occur under basic aqueous conditions at elevated temperatures.

Step 2: Solvent Addition & Base Preparation Add 2-MeTHF (1.0 L) to the reactor and stir at 250 rpm to form a uniform suspension. In a separate vessel, dissolve K₂CO₃ (154.6 g, 2.5 eq) in Purified Water (0.5 L). Transfer the aqueous base solution to the reactor.

  • Causality: Pre-dissolving the base prevents the formation of localized high-pH zones that could prematurely degrade the indole core or cleave the dioxolane protecting group.

Step 3: Inertion (Critical Self-Validating Step) Seal the reactor and sparge the biphasic mixture with Nitrogen gas via a subsurface dip tube for exactly 30 minutes.

  • Causality: Dissolved oxygen is the primary enemy of cross-coupling reactions; it rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides, leading to stalled reactions.

  • Self-Validation Check: A dissolved oxygen (DO) probe must read <2 ppm before proceeding.

Step 4: Catalyst Addition Momentarily pause the nitrogen sparging. Open the addition port under a positive nitrogen sweep, and charge the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (7.3 g, 2 mol%). Resume nitrogen sweeping for 5 minutes.

Step 5: Heating & Reaction Execution Heat the biphasic mixture to an internal temperature of 75 °C.

  • Causality: Maintaining 75 °C ensures a rapid transmetalation rate while minimizing the thermal degradation of the acid-sensitive dioxolane protecting group.

  • Self-Validation Check: The reaction mixture will visually transition from a pale orange suspension to a deep red/brown biphasic solution within 30 minutes.

Step 6: Work-up & Phase Separation Cool the reactor to 40 °C. Filter the entire biphasic mixture through a 1-inch pad of Celite.

  • Causality: Filtration removes precipitated Pd black and insoluble inorganic salts. If left in the mixture, these particulates stabilize emulsions and prevent clean phase separation. Transfer the filtrate to a separatory funnel. Allow the phases to settle for 15 minutes. Discard the lower aqueous layer. Wash the upper organic layer with 5% aqueous NaCl (0.5 L) to remove residual alkalinity.

Step 7: Crystallization and Isolation Transfer the washed organic layer to a clean reactor. Distill the 2-MeTHF under reduced pressure (200 mbar, 50 °C) to a residual volume of ~300 mL. Slowly add Heptane (600 mL) over 1 hour while cooling the reactor to 5 °C.

  • Causality: This solvent-swap crystallization completely avoids scale-limiting column chromatography. The target product is highly soluble in 2-MeTHF but insoluble in heptane, driving high-yield precipitation. Filter the resulting slurry, wash the filter cake with cold Heptane (200 mL), and dry under vacuum at 45 °C to a constant weight. Expected Yield: 88-92%.

In-Process Controls (IPC) & Quality Assurance

To guarantee the trustworthiness of the process, the following IPCs must be adhered to:

  • Reaction Completion (HPLC): Pull a 0.5 mL aliquot of the organic phase at T=2 hours. Dilute with Acetonitrile and inject. The reaction is deemed complete when the limiting reagent (5-bromo-1H-indole-3-carbaldehyde) is <1.0% Area .

  • Impurity Tracking: Monitor for the presence of 1H-indole-3-carbaldehyde (debromination impurity) and 4,4'-bis(1,3-dioxolan-2-yl)biphenyl (homocoupling impurity). Levels >3.0% indicate poor inertion (oxygen ingress) during Step 3.

References

  • Title: Amino Derivatives of Indole As Potent Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Investigating the Antibacterial Efficiency and Mechanism of Indole- and Naphthalimide-Mediated Benzimidazoles: Membrane Damage, Metabolic Inactivation, and Oxidative Stress against Bacillus subtilis Source: ACS Applied Materials & Interfaces - ACS Publications URL
  • Title: Integrating Green Chemistry into Teaching Laboratories: Aqueous Suzuki–Miyaura Cross-Coupling Reaction Using a Recyclable Fluorous Precatalyst Source: Journal of Chemical Education - ACS Publications URL

Sources

Application Note: Design and Validation of pH-Responsive Fluorescent Probes Using 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of small-molecule fluorescent probes relies heavily on the strategic selection of highly tunable fluorophore scaffolds. Indole derivatives are widely recognized as privileged structures in the design of donor-π-acceptor (D-π-A) fluorescent architectures due to their exceptional electron-donating capabilities, structural stability, and favorable photophysical properties [1].

5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde represents a highly specialized, dual-functional building block for advanced probe development. Its structural logic is defined by two key reactive sites:

  • The 3-Carbaldehyde Moiety: Acts as the primary synthetic handle. It readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, indolium salts) to install a strong electron acceptor, thereby establishing the core D-π-A push-pull system required for fluorescence [2].

  • The 5-Position Acetal (1,3-Dioxolane): Serves as a stimulus-responsive "mask." The 1,3-dioxolane group protects an underlying aldehyde. In its intact state (neutral/basic pH), the phenyl ring acts as a mild electron donor. However, upon exposure to acidic environments (pH < 5.5), the acetal hydrolyzes to reveal a strongly electron-withdrawing formyl group.

Causality in Design: This localized change in electron density at the 5-position exerts a profound through-bond electronic effect on the indole core. The sudden introduction of an electron-withdrawing group weakens the primary D-π-A system, triggering a massive Intramolecular Charge Transfer (ICT) shift. This mechanism allows the molecule to function as a highly sensitive, ratiometric, or "turn-off/turn-on" sensor for acidic microenvironments, such as the lysosomal lumen or tumor microenvironments [3].

Mechanistic Pathway

The following diagram illustrates the logical progression of the probe from its synthesized, neutral state to its activated, hydrolyzed state in an acidic environment.

Mechanism A Probe (Acetal Form) Strong ICT / Red-Shifted Emission C Acetal Hydrolysis (H+ Catalyzed Deprotection) A->C B Acidic Microenvironment (e.g., Lysosomes, pH < 5.0) B->C D Probe (Aldehyde Form) Weakened ICT / Blue-Shifted Emission C->D

Caption: Mechanism of pH-responsive fluorescence shift via acid-catalyzed acetal hydrolysis.

Experimental Protocols

The following self-validating protocols describe the synthesis of a model push-pull probe (using malononitrile as the acceptor) and its subsequent photophysical and biological validation.

Protocol A: Synthesis of the Dicyanovinyl-Indole Probe (Probe-Diox)

Rationale: Malononitrile is chosen as the active methylene compound because the resulting dicyanovinyl group is a powerful electron acceptor, maximizing the baseline ICT and ensuring a high quantum yield.

Materials:

  • 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde (1.0 equiv)

  • Malononitrile (1.2 equiv)

  • Piperidine (catalytic, 0.1 equiv)

  • Absolute Ethanol

Step-by-Step Method:

  • Reaction Setup: Dissolve 1.0 mmol of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Acceptor Addition: Add 1.2 mmol of malononitrile to the solution. Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Catalysis: Add 2-3 drops of piperidine. Causality: Piperidine acts as a mild organic base to deprotonate the malononitrile, generating the reactive carbanion required for nucleophilic attack on the 3-carbaldehyde.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 3 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the starting material spot and the emergence of a new, highly fluorescent spot under 365 nm UV light confirms the formation of the extended π-system.

  • Purification: Cool the reaction mixture to 0°C in an ice bath. Filter the resulting precipitate under a vacuum, wash with cold ethanol (3 × 5 mL) to remove unreacted malononitrile and piperidine, and dry under a vacuum to yield the pure Probe-Diox .

Protocol B: Photophysical Profiling and pH Titration

Rationale: Britton-Robinson buffer is utilized because it provides a uniform buffering capacity across a wide pH range (pH 2 to 12), which is critical for accurately calculating the pKa of the acetal hydrolysis.

Step-by-Step Method:

  • Stock Preparation: Prepare a 1.0 mM stock solution of Probe-Diox in spectroscopic grade DMSO.

  • Buffer Preparation: Prepare a series of Britton-Robinson buffers ranging from pH 3.0 to 8.0 in 0.5 pH increments.

  • Sample Incubation: In a quartz cuvette, add 10 µL of the probe stock to 990 µL of the respective buffer (final concentration: 10 µM, 1% DMSO). Incubate at 37°C for 45 minutes. Causality: Acetal hydrolysis is a time-dependent covalent reaction; sufficient incubation ensures the system reaches thermodynamic equilibrium before measurement.

  • Spectral Acquisition: Record the UV-Vis absorption and fluorescence emission spectra.

  • Self-Validation (Isosbestic Point): Overlay the UV-Vis spectra from all pH values. The presence of a clean isosbestic point strictly validates that the probe is undergoing a direct two-state transition (Acetal Aldehyde) without the formation of degradation byproducts.

Protocol C: Live-Cell Imaging of Lysosomal pH

Rationale: Because the probe hydrolyzes at pH < 5.0, it is ideally suited for mapping lysosomal acidity in live cells [4].

Step-by-Step Method:

  • Cell Culture: Seed HeLa or Caco-2 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C with 5% CO₂ for 24 hours.

  • Staining: Wash the cells twice with PBS. Add fresh medium containing 5 µM of Probe-Diox and incubate for 30 minutes.

  • Co-localization (Self-Validation): To verify lysosomal targeting, co-incubate the cells with 50 nM LysoTracker™ Deep Red for the final 15 minutes of the incubation period.

  • Imaging: Wash the cells three times with PBS to remove the unbound probe. Image immediately using a confocal laser scanning microscope. Capture the emission in the designated channel for the intact probe (e.g., Green/Yellow) and the hydrolyzed probe (e.g., Blue), calculating the ratiometric signal to map intracellular pH gradients.

Experimental Workflow Visualization

Workflow S1 Step 1: Knoevenagel Condensation (Indole-3-carbaldehyde + Acceptor) S2 Step 2: Probe Purification (Precipitation & Cold Wash) S1->S2 S3 Step 3: Photophysical Profiling (pH Titration in Britton-Robinson Buffer) S2->S3 S4 Step 4: Live-Cell Incubation (5 µM Probe + LysoTracker, 30 min) S3->S4 S5 Step 5: Confocal Microscopy (Ratiometric pH Mapping) S4->S5

Caption: Step-by-step experimental workflow from probe synthesis to live-cell confocal imaging.

Quantitative Data Summary

The following table summarizes the expected photophysical shifts upon the activation of the synthesized Probe-Diox model.

Probe StateEnvironmental pHDominant StructureAbsorbance Max ( λabs​ )Emission Max ( λem​ )Relative Quantum Yield ( Φ )
Intact pH 7.4 (Cytosol)5-Acetal (Donor)~ 420 nm~ 550 nm (Yellow/Green)High (> 0.45)
Hydrolyzed pH 4.5 (Lysosome)5-Aldehyde (Acceptor)~ 380 nm~ 470 nm (Blue)Moderate (~ 0.20)
Transition pH 5.0 - 6.0Mixed PopulationIsosbestic PointRatiometric ShiftVariable

Note: Exact wavelengths will vary slightly depending on the specific active methylene acceptor chosen during Protocol A.

References

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. National Center for Biotechnology Information (PMC).[Link]

  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI.[Link]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for enhancing the aqueous solubility of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this and structurally related indole derivatives.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde in my aqueous buffer for a biological assay. What is the first-line approach?

A1: When direct dissolution in aqueous buffers proves challenging, the initial and most common strategy is to first create a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a preferred choice for many researchers due to its powerful-solvating properties for a wide array of organic compounds.[1] From this concentrated stock, you can then perform serial dilutions to achieve the desired final concentration in your aqueous experimental medium.

Critical Consideration: It is imperative to maintain a final organic solvent concentration that does not impact the integrity of your biological assay, typically below 0.5%.[1] Should you observe precipitation upon dilution into the aqueous phase, it is a clear indicator that alternative or supplementary solubilization strategies are necessary.[1]

Q2: Can adjusting the pH of my aqueous solution enhance the solubility of this indole derivative?

A2: Yes, manipulating the pH can be a highly effective method for improving the solubility of ionizable compounds.[2][3][4] The indole nitrogen atom is weakly acidic, meaning its protonation state is dependent on the surrounding pH.[1] For indole compounds that are weakly basic, a decrease in pH can lead to protonation and a subsequent increase in aqueous solubility.[1] Conversely, for molecules possessing an acidic functional group, an increase in pH will generally enhance solubility.[1] To effectively leverage this strategy, it is beneficial to determine the pKa of your specific compound to identify the optimal pH range for dissolution.[1]

Q3: What are co-solvents, and how can they be used to improve the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of poorly soluble compounds.[2] This technique is particularly effective for lipophilic or highly crystalline compounds.[2] Examples of commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][2] The mechanism involves reducing the polarity of the aqueous solvent system, thereby making it more favorable for the dissolution of hydrophobic molecules.

Toxicity and Tolerance: When employing co-solvents, it is crucial to consider the potential toxicity and tolerance of the chosen solvent system, especially for in vivo studies or cell-based assays.[2]

Q4: I've heard about using cyclodextrins for solubility enhancement. How do they work with indole compounds?

A4: Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity.[5] This unique structure enables them to encapsulate non-polar "guest" molecules, such as your indole derivative, within their central cavity, forming what is known as an inclusion complex.[1][5] This complex effectively masks the hydrophobic portion of the indole from the aqueous environment, leading to a significant increase in its apparent water solubility.[1][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used cyclodextrin derivative in pharmaceutical applications due to its high water solubility and ability to improve the stability and bioavailability of drugs.[1][6]

Troubleshooting Guides & Experimental Protocols

Problem: Compound precipitates out of solution when diluting a DMSO stock into aqueous buffer.

This is a common issue indicating that the aqueous medium cannot accommodate the compound at the desired concentration, even with a small amount of co-solvent.

Solution Workflow:

Caption: Selection guide for advanced solubility enhancement techniques.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link]

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1631-1638.
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. (2013). National Center for Biotechnology Information. Available at: [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2019). American Chemical Society Publications. Available at: [Link]

  • Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Solvent screening for the extraction of aromatic aldehydes - Graz University of Technology. (2024). Graz University of Technology. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI. (2023). MDPI. Available at: [Link]

  • Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed. (2013). National Center for Biotechnology Information. Available at: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. Available at: [Link]

  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. Available at: [Link]

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Energy & Fuels - ACS Publications. (2022). American Chemical Society Publications. Available at: [Link]

  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion - ijrti. (2025). International Journal of Research Trends and Innovation. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (2025). MDPI. Available at: [Link]

  • How to extract aldehydes by using solvents from fermented aqueous solution? (2013). ResearchGate. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future - Preprints.org. (2024). Preprints.org. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. Dr. Reddy's Laboratories. Available at: [Link]

  • US6303827B1 - Process for making aromatic aldehydes - Google Patents. Google Patents.
  • US5085991A - Process of preparing purified aqueous indole solution - Google Patents. Google Patents.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012). Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia. (2020). ScienceAsia. Available at: [Link]

  • How Substances Dissolve — Chemistry Tutorial - The Physics Classroom. The Physics Classroom. Available at: [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Science: Processes & Impacts. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025). MDPI. Available at: [Link]

  • The Solution Process. Chemistry LibreTexts. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. ResearchGate. Available at: [Link]

Sources

troubleshooting low yield in 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with the synthesis of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde .

This molecule presents a unique "trilemma" in cross-coupling chemistry: an acid-sensitive acetal protecting group (1,3-dioxolane), a base-sensitive boronic acid prone to protodeboronation, and an unprotected, coordinating indole N–H that can poison palladium catalysts. The following guide synthesizes field-proven causality with rigorous, self-validating protocols to ensure high-yield synthesis.

Reaction Workflow & Failure Point Analysis

The synthesis relies on the Suzuki-Miyaura cross-coupling between 5-bromo-1H-indole-3-carbaldehyde and 4-(1,3-dioxolan-2-yl)phenylboronic acid. The diagram below illustrates the optimal catalytic cycle and the three primary mechanistic failure pathways.

G SM1 5-Bromo-1H-indole- 3-carbaldehyde Cat Pd Precatalyst + XPhos K3PO4, Dioxane/H2O SM1->Cat SM2 4-(1,3-Dioxolan-2- yl)phenylboronic acid SM2->Cat Prod 5-[4-(1,3-Dioxolan-2-yl)phenyl]- 1H-indole-3-carbaldehyde Cat->Prod Optimal Pathway (pH > 7.5, 65°C) Fail1 Acetal Hydrolysis (Acidic Workup) Cat->Fail1 pH < 7.0 Fail2 Protodeboronation (Slow Transmetalation) Cat->Fail2 High Temp/Base Fail3 N-Arylation/Poisoning (Unprotected N-H) Cat->Fail3 Poor Ligand

Suzuki-Miyaura coupling workflow for 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde.

Quantitative Diagnostic Matrix

Before altering your protocol, use this matrix to match your analytical data to the exact mechanistic failure occurring in your reactor.

Analytical Observation (Symptom)Quantitative MetricDiagnostic Root CauseRecommended Corrective Action
Loss of Dioxolane Group Disappearance of 1 H NMR signals at δ 3.8-4.2 (m, 4H) and δ 5.8 (s, 1H); appearance of new aldehyde peak at δ 10.0.Acid-catalyzed acetal hydrolysis during workup or purification.Ensure aqueous workup pH > 7.5. Pre-treat silica gel with 1% Triethylamine (TEA).
Stalled Conversion >40% recovery of 5-bromoindole starting material; 0% boronic acid remaining by LC-MS.Base-promoted protodeboronation outcompeting transmetalation.Lower reaction temperature to 65 °C; switch to a highly active Pd G3/G4 precatalyst.
Formation of Heavy Impurity LC-MS shows a mass of [Target + 148] m/z.Buchwald-Hartwig N-arylation at the unprotected indole nitrogen.Switch to a bulkier, electron-rich ligand (e.g., XPhos) to force rapid reductive elimination.
Immediate Catalyst Death Formation of black precipitate (Pd black) within 15 minutes of heating.Catalyst decomposition due to oxygen or poor ligand coordination.Rigorously degas solvents via freeze-pump-thaw; check ligand-to-Pd ratio.

Troubleshooting FAQs

Q1: Why is my product showing an extra aldehyde peak instead of the dioxolane protons? Causality: 1,3-Dioxolanes are cyclic acetals that are highly sensitive to acidic environments. If the pH drops below 7.0 during the reaction or workup, the acetal oxygen becomes protonated, leading to ring-opening via an oxonium ion intermediate and subsequent irreversible hydrolysis back to the aldehyde[1]. Solution: The failure almost always occurs during column chromatography due to the inherent acidity of standard silica gel. Self-validating check: Run a 1 H NMR on the crude mixture before the column. If the dioxolane peak (δ 5.8 ppm) is present in the crude but absent in the purified fractions, your silica is hydrolyzing the product. Neutralize your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading your sample.

Q2: Why is the conversion stalling at 50% despite adding excess boronic acid? Causality: You are experiencing base-promoted protodeboronation. As extensively elucidated by Lloyd-Jones and colleagues, arylboronic acids undergo rapid C–B bond cleavage under basic aqueous conditions[2]. If the transmetalation step of your catalytic cycle is slow (often due to poor ligand choice or low temperature), protodeboronation will consume your boronic acid before it can couple. Solution: Do not simply increase the temperature, as this exponentially increases the rate of protodeboronation. Instead, accelerate transmetalation by using a highly active precatalyst (like XPhos Pd G3) and a mild base ( K3​PO4​ ). If necessary, add the boronic acid in two batches (0 h and 2 h) to maintain a steady concentration of the active boronate species.

Q3: How do I prevent the unprotected indole N–H from poisoning the catalyst or undergoing N-arylation? Causality: The free indole N–H (pKa ~16) can deprotonate under basic conditions and coordinate to Pd(II) intermediates. This either creates an off-cycle resting state (stalling the reaction) or leads to undesired C–N bond formation (N-arylation)[3]. Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands, specifically XPhos . The extreme steric bulk of XPhos prevents the indole nitrogen from coordinating to the palladium center and forces rapid reductive elimination, effectively outcompeting the N-arylation pathway[3].

Optimized Experimental Protocol

This protocol utilizes a self-validating methodology designed to protect the acetal, suppress protodeboronation, and tolerate the free indole N–H.

Reagents & Materials:

  • 5-Bromo-1H-indole-3-carbaldehyde (1.0 equiv, 1.0 mmol)

  • 4-(1,3-Dioxolan-2-yl)phenylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 ratio, 10 mL)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Combine 1,4-dioxane and deionized water in a 4:1 ratio. Sparge vigorously with ultra-pure Argon for 30 minutes. Do not skip this step; oxygen will rapidly degrade the XPhos ligand.

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-1H-indole-3-carbaldehyde, the boronic acid, K3​PO4​ , and the XPhos Pd G3 precatalyst.

  • Inertion: Evacuate and backfill the flask with Argon three times.

  • Initiation: Add the degassed solvent mixture via syringe. Seal the flask and heat to 65 °C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure mixing of the biphasic system.

  • Monitoring: After 4 hours, sample the organic layer. Quench into mildly basic LC-MS vials (containing a drop of saturated NaHCO3​ ) to prevent in-vial hydrolysis.

  • Workup (pH Controlled): Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL). Wash the organic layer with saturated aqueous NaHCO3​ (2 x 15 mL) and basic brine (15 mL, adjusted to pH 8 with NaOH). Self-validating check: Test the aqueous waste with pH paper; it must be >7.5.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 30 °C (avoid high heat). Purify via flash column chromatography using silica gel that has been pre-slurried and flushed with 1% TEA in Hexanes. Elute with a Hexanes/Ethyl Acetate gradient containing 0.5% TEA.

References

  • Hayes, H. L. D., et al. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, 2021. Available at:[Link]

  • Laclef, S., et al. "Indolylboronic Acids: Preparation and Applications." Molecules, 2019. Available at:[Link]

Sources

Technical Support Center: HPLC Optimization for 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde . This compound presents a unique dual-challenge: a highly acid-sensitive 1,3-dioxolane (acetal) protecting group and an indole-3-carbaldehyde core prone to secondary interactions.

This guide bridges the gap between structural chemistry and chromatographic behavior, providing self-validating protocols to ensure absolute data integrity.

Part 1: Diagnostic Troubleshooting Guide

Q1: Why am I seeing peak splitting, severe fronting, or the appearance of a secondary peak when injecting a pure standard?

The Causality: You are likely observing on-column acetal hydrolysis . The 1,3-dioxolane ring is an acetal. While acetals are highly stable under basic conditions, they undergo rapid, acid-catalyzed hydrolysis in the presence of water[1]. Standard Reversed-Phase HPLC (RP-HPLC) mobile phases typically utilize 0.1% Trifluoroacetic Acid (TFA, pH ~2.1) or 0.1% Formic Acid (pH ~2.8)[2]. When your analyte enters this acidic, aqueous environment, the dioxolane ring is cleaved, converting the compound into its deprotected degradant: 5-(4-formylphenyl)-1H-indole-3-carbaldehyde[3]. Because this degradation happens dynamically as the sample travels down the column, it manifests as peak splitting, a "saddle" between two peaks, or a complete shift to a new retention time.

The Solution: You must completely eliminate strong acids from your mobile phase and sample diluent. Shift to a neutral or slightly basic buffer system (pH 7.5–8.5) to lock the acetal in its stable state.

Q2: I switched to a neutral pH, but now my target peak is tailing severely. How do I fix this?

The Causality: Peak tailing here is driven by the indole-3-carbaldehyde core . Indoles contain a polarizable >N-H group that acts as a strong hydrogen bond donor. At neutral to basic pH (pH > 6), the residual unendcapped silanols (Si-OH) on traditional Type-A silica columns become ionized (Si-O⁻). The indole core undergoes strong secondary ion-exchange and hydrogen-bonding interactions with these active sites, causing the analyte to drag on the column.

The Solution: Switch to a high-pH stable, endcapped hybrid silica column (e.g., Ethylene Bridged Hybrid particles). These columns are designed to withstand basic mobile phases without dissolving the silica backbone and have drastically reduced silanol activity, ensuring sharp, symmetrical peaks for indoles[4].

Part 2: Visualizing the Chemical & Analytical Logic

Mechanism A Intact Analyte: 1,3-Dioxolane (Acetal) B H+ (Acidic Mobile Phase) e.g., 0.1% TFA / Formic Acid A->B C Oxonium Ion Intermediate B->C D H2O (Aqueous Eluent) C->D E Hydrolyzed Degradant: Aldehyde + Ethylene Glycol D->E

Acid-catalyzed hydrolysis mechanism of the 1,3-dioxolane ring during RP-HPLC analysis.

Workflow A Start: Method Development B Assess Analyte: Acetal + Indole Core A->B C Is Mobile Phase Acidic? (pH < 5) B->C D Degradation Risk: Acetal Hydrolysis C->D Yes E Select Basic Buffer: 10 mM NH4HCO3 (pH 8.5) C->E No D->E Fix F Use High-pH Stable Hybrid C18 Column E->F G Optimal Separation F->G

Logical workflow for optimizing HPLC conditions for acid-sensitive acetal-indole compounds.

Part 3: Data Presentation & Buffer Selection

To prevent acetal hydrolysis while maintaining MS-compatibility, buffer selection is critical. The table below summarizes the quantitative and qualitative traits of potential mobile phase additives for this compound.

Table 1: Mobile Phase Buffer Comparison for 1,3-Dioxolane Stability

Buffer / AdditiveTypical pH RangeAcetal StabilityMS Compatible?Recommendation for this Analyte
0.1% TFA2.0 - 2.2Poor (Rapid Hydrolysis) Yes (Suppresses signal)DO NOT USE [2]
0.1% Formic Acid2.7 - 2.9Poor (Hydrolysis) Yes (Excellent)DO NOT USE [2]
10 mM Ammonium Acetate6.8 - 7.2Moderate / GoodYesAcceptable, but borderline for acetal stability.
10 mM Ammonium Bicarbonate 8.0 - 8.5 Excellent (Fully Stable) Yes (Volatile) OPTIMAL [5]
10 mM Sodium Borate9.0 - 10.0ExcellentNo (Non-volatile salt)Avoid if LC-MS is required.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a basic mobile phase to protect the 1,3-dioxolane ring and a hybrid column to prevent indole tailing. It includes a built-in system suitability check to validate that no degradation is occurring in your autosampler.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Weigh 0.79 g of high-purity Ammonium Bicarbonate (NH₄HCO₃) and dissolve it in 1.0 L of LC-MS grade water to create a 10 mM solution[5].

  • pH Adjustment: Measure the pH. It should naturally sit around 8.0–8.3. If necessary, adjust to exactly pH 8.5 using dilute Ammonium Hydroxide (NH₄OH). Never use acids to adjust this buffer. Filter through a 0.2 µm nylon membrane.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile (MeCN). MeCN is preferred over methanol to minimize column backpressure and improve the resolution of the hydrophobic indole-phenyl system.

Step 2: Sample Preparation (Critical Step)

Do not dissolve your sample in unbuffered water or acidic solvents.

  • Weigh 1.0 mg of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde.

  • Dissolve completely in 1.0 mL of 100% MeCN (Stock Solution).

  • Dilute to the working concentration (e.g., 10 µg/mL) using a diluent of 50:50 MeCN : 10 mM Ammonium Bicarbonate (pH 8.5) . This ensures the sample environment remains basic while waiting in the autosampler.

Step 3: HPLC Instrument Setup

Table 2: Optimized RP-HPLC Gradient Protocol

ParameterSetting / Value
Column Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm[4]
Column Temperature 35 °C (Improves mass transfer for the bulky indole core)
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Detection (UV) 254 nm and 280 nm (Indole core absorbance)

Gradient Program:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (MeCN)
0.0 80 20
2.0 80 20
12.0 10 90
15.0 10 90
15.1 80 20

| 20.0 | 80 | 20 (Equilibration) |

Step 4: Self-Validation (Stability Check)

To prove your system is not degrading the analyte:

  • Inject the prepared sample immediately (T=0). Note the peak area of the target compound.

  • Leave the sample vial in the autosampler (room temperature) and inject again at T=12 hours and T=24 hours.

  • Validation Criteria: The peak area of the target compound must not decrease by >2.0%, and no new peak (representing the aldehyde degradant) should appear at a lower retention time. If degradation is observed, verify the pH of your sample diluent.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile for Mobile Phase B? A: Yes, but Acetonitrile is strongly recommended. Acetonitrile is an aprotic solvent that provides superior peak shape for rigid, aromatic systems like indoles. Methanol is protic and can sometimes exacerbate hydrogen-bonding interactions with residual silanols, leading to slight tailing.

Q: My lab only has standard Type-A silica C18 columns. Can I still run this method? A: It is highly discouraged. Standard silica begins to dissolve at pH > 8.0. Running a pH 8.5 ammonium bicarbonate buffer will strip the stationary phase, leading to rapidly shifting retention times, high column backpressure, and eventual column death[4]. You must procure a base-stable column.

Q: I need to perform LC-MS/MS. Will Ammonium Bicarbonate suppress my ionization? A: No. Ammonium bicarbonate is fully volatile and is an excellent MS-compatible buffer. In fact, operating at a high pH often enhances the negative-ion mode ESI response for indoles, though this specific compound may still ionize well in positive mode via the basic nitrogen or oxygen atoms[5].

References

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • KNAUER. Buffer & Eluent Preparation in HPLC – Best Practices. Retrieved from[Link]

  • Agilent Technologies. Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Retrieved from[Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. Retrieved from [Link]

Sources

column chromatography purification techniques for 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of complex, multi-functional intermediates. The purification of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde presents a dual chromatographic challenge:

  • Acetal Lability: The 1,3-dioxolane ring is highly sensitive to acid-catalyzed hydrolysis, which readily occurs on standard silica gel[1].

  • Indole Streaking: The indole N-H moiety acts as a strong hydrogen bond donor, leading to severe tailing and poor resolution[2].

This guide deconstructs the mechanistic behavior of this molecule and provides field-proven, self-validating methodologies to ensure high recovery and structural integrity.

Chromatographic Decision Workflow

The following diagram illustrates the critical decision matrix for selecting the appropriate stationary phase to prevent both acetal degradation and indole streaking.

G Start Crude Mixture: 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde Check Stationary Phase Selection Start->Check Standard Standard Silica Gel (pH 4.5-5.5) Check->Standard Untreated Neutralized Neutralized Silica Gel (1-3% TEA Pre-treated) Check->Neutralized TEA Modifier Cleavage Acetal Hydrolysis (Dialdehyde Formation) Standard->Cleavage Acidic Silanols Streaking Severe Indole Streaking (Poor Resolution) Standard->Streaking H-Bonding Purified Intact Product Elution (Sharp Band, High Yield) Neutralized->Purified Protected Acetal & Capped Silanols

Workflow for stationary phase selection to prevent acetal degradation and indole streaking.

Step-by-Step Methodology: TEA-Deactivated Silica Gel Chromatography

To successfully elute this compound without degrading the 1,3-dioxolane group, the acidic silanol (Si-OH) sites on the silica gel must be neutralized.

Self-Validation Checkpoint (2D TLC): Before packing the column, validate your solvent system using two-dimensional Thin Layer Chromatography (2D TLC). Spot the crude mixture on a TEA-treated TLC plate, develop it in the chosen mobile phase, dry the plate completely, rotate it 90 degrees, and develop it again. If the target compound spot lies perfectly on the diagonal, the acetal is stable. Any off-diagonal spots indicate active on-column degradation, signaling that the silica requires further deactivation ([3]).

Protocol:

  • Solvent Preparation: Prepare the mobile phase (e.g., a gradient of Hexanes and Ethyl Acetate) and add 1% to 3% (v/v) Triethylamine (TEA) . Mix thoroughly.

    • Causality: TEA acts as a sacrificial Lewis base, competitively binding to the acidic silanol sites on the silica gel. This prevents the silanols from protonating the acetal oxygen, which is the first step in acid-catalyzed ring opening ([4]).

  • Column Packing (Slurry Method): Weigh the appropriate amount of standard silica gel (typically 50-100x the crude mass). Create a slurry using the TEA-modified non-polar solvent. Pour the slurry into the column and pack under gentle positive pressure. Flush with at least 3 column volumes of the TEA-modified solvent.

    • Causality: Pre-flushing is non-negotiable. It ensures all acidic sites are fully capped before the sensitive dioxolane is introduced to the column bed ([5]).

  • Sample Loading (Dry Loading): Indole-3-carbaldehydes exhibit notoriously poor solubility in non-polar loading solvents ([2]). Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a small amount of neutralized silica gel, and evaporate the solvent under reduced pressure to create a free-flowing powder. Load this powder evenly onto the top of the column bed.

  • Elution: Elute the column using the TEA-modified mobile phase.

    • Causality: Maintaining the TEA concentration throughout the run prevents the dynamic re-exposure of acidic sites as the solvent front moves.

  • Concentration: Pool the fractions containing the pure product. Evaporate the solvent under reduced pressure at a moderate water bath temperature (< 40°C).

    • Causality: Prolonged heating of concentrated TEA and residual moisture can cause base-catalyzed side reactions or unwanted aldol condensations with the reactive 3-carbaldehyde group.

Troubleshooting Guides & FAQs

Q1: During purification, my target compound spot on the TLC plate disappears, and a new, highly polar spot appears at the baseline. What is happening? A1: You are observing acid-catalyzed hydrolysis of the 1,3-dioxolane protecting group. Standard silica gel has a pH of approximately 4.5 to 5.5 ([6]). The acidic silanol groups protonate the acetal oxygen, triggering ring-opening and hydrolysis back to the free aldehyde ([1]). This converts your product into the highly polar dialdehyde byproduct (5-(4-formylphenyl)-1H-indole-3-carbaldehyde). You must deactivate the silica gel with TEA or switch to a neutral stationary phase.

Q2: My product band is streaking severely down the column, leading to co-elution with impurities. How can I sharpen the band? A2: Streaking in indole derivatives is primarily caused by strong hydrogen bonding between the indole N-H (hydrogen bond donor) and the silica gel's silanol groups (hydrogen bond acceptors). Adding a basic modifier like TEA serves a dual purpose: it protects the acetal and caps these silanol groups, disrupting the H-bonding network and dramatically sharpening the elution band ([4]).

Q3: I synthesized this compound via a Suzuki coupling (e.g., 5-bromo-1H-indole-3-carbaldehyde + 4-(1,3-dioxolan-2-yl)phenylboronic acid). I cannot separate the product from the residual boronic acid on the column. What is the best approach? A3: Boronic acids streak extensively on silica gel and almost always co-elute with polar indole products. Do not rely on chromatography to remove boronic acids. Instead, optimize your pre-column workup. Perform an aqueous wash with a mild base (e.g., saturated NaHCO₃) to convert the unreacted boronic acid into its water-soluble boronate salt. Extract this into the aqueous layer before loading the organic layer onto the column.

Q4: Can I use reverse-phase (C18) chromatography for this purification? A4: Yes, reverse-phase chromatography is an excellent alternative because C18 silica lacks the exposed acidic silanols of normal-phase silica. However, you must ensure your aqueous mobile phase (e.g., Water/Acetonitrile) is buffered to a neutral or slightly basic pH (e.g., using 0.1% ammonium bicarbonate) to prevent hydrolysis of the dioxolane during the run.

Quantitative Data: Stationary Phase Comparison

The table below summarizes the expected chromatographic behavior of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde across various stationary phases.

Stationary PhaseMobile Phase ModifierAcetal Hydrolysis Rate (On-Column)Indole Band ShapeTypical Rf (Hex/EtOAc 1:1)
Standard Silica Gel (pH ~5.0)NoneHigh (>40% degradation)Severe Tailing0.15 - 0.35 (streak)
Deactivated Silica Gel 1-3% Triethylamine (TEA)Negligible (<2%)Sharp, Symmetrical0.45 (tight spot)
Neutral Alumina NoneNegligible (<1%)Moderate Tailing0.50
C18 Reverse Phase 0.1% NH₄HCO₃ (Buffer)Negligible (<1%)Sharp, SymmetricalN/A (Gradient dependent)
References
  • Nacalai USA, Inc. "Silica Gel for Column Chromatography." Nacalai USA Product Guides. Available at: [Link]

  • r/Chempros. "Advice on neutralising silica gel for column chromatography of sensitive compounds." Reddit. Available at:[Link]

Sources

Validation & Comparative

benchmarking 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde against standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde: A Comparative Guide to Next-Generation Kinase Inhibition

As the landscape of targeted oncology and immunomodulation evolves, the demand for highly selective, ATP-competitive kinase inhibitors continues to rise. Indole-based scaffolds have long been recognized as privileged structures in drug discovery due to their ability to mimic the purine ring of ATP[1].

In this technical guide, we benchmark a novel synthetic pharmacophore—5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde (hereafter referred to as DIC-5 )—against industry-standard kinase inhibitors, including the multi-targeted receptor tyrosine kinase (RTK) inhibitor Sunitinib and the pan-kinase inhibitor Staurosporine. By utilizing orthogonal biochemical and live-cell assay platforms, we will dissect the causality behind DIC-5’s binding kinetics, structural rationale, and cellular efficacy.

Structural Rationale & Mechanistic Causality

The design of DIC-5 leverages three distinct structural motifs to achieve high-affinity, selective kinase inhibition:

  • The 1H-Indole Core: Acts as the primary hinge-binding motif. The indole nitrogen (NH) serves as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, a mechanism well-documented in the development of mTOR and RTK inhibitors[1].

  • The 3-Carbaldehyde Moiety: Provides a localized hydrogen bond acceptor. This functional group can interact with the catalytic lysine or the DFG (Asp-Phe-Gly) motif, stabilizing the kinase in a specific conformational state (e.g., DFG-in or DFG-out).

  • The 5-Position Aryl Extension (1,3-Dioxolane Acetal): This is the primary driver of selectivity. While pan-kinase inhibitors like Staurosporine bind indiscriminately to the highly conserved ATP-binding pocket, the bulky 4-(1,3-dioxolan-2-yl)phenyl group of DIC-5 is engineered to project deep into the hydrophobic "back pocket" (Pocket II). The oxygen lone pairs within the dioxolane ring can engage in water-mediated hydrogen bonding with non-conserved residues, effectively filtering out off-target kinases[2].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Target Kinase) VEGF->VEGFR2 PLCg PLC-gamma VEGFR2->PLCg RAF RAF Kinase VEGFR2->RAF Inhibitor DIC-5 Inhibitor Inhibitor->VEGFR2 ATP-Competitive Inhibition MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

VEGFR2 signaling cascade and ATP-competitive inhibition by the indole derivative.

Biochemical Kinase Profiling: TR-FRET Benchmarking

To objectively evaluate the intrinsic binding affinity of DIC-5 without the confounding variables of cellular permeability, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[3].

Why TR-FRET? Traditional colorimetric or standard fluorescence assays are highly susceptible to auto-fluorescence from the test compounds themselves. TR-FRET introduces a temporal delay between excitation and emission measurement, allowing short-lived background fluorescence to decay. This yields a self-validating system with an exceptionally high signal-to-noise ratio and robust Z'-factors (>0.7)[4].

Quantitative Data: Biochemical Affinity

Table 1: Biochemical Kinase Profiling (TR-FRET IC50 in nM). Data represents mean ± SD (n=3).

Target KinaseDIC-5 (Test Compound)Sunitinib (Standard)Staurosporine (Control)
VEGFR2 14.2 ± 1.5 nM9.5 ± 1.2 nM4.1 ± 0.8 nM
CDK4 85.4 ± 6.2 nM>1000 nM12.5 ± 1.4 nM
Pim-1 210.5 ± 15.3 nM450.2 ± 20.1 nM8.2 ± 1.1 nM

Insight: While Staurosporine exhibits potent but indiscriminate pan-kinase inhibition, DIC-5 demonstrates a highly specific affinity profile, rivaling Sunitinib at VEGFR2 while maintaining superior selectivity against CDK4 compared to the standard.

Step-by-Step Protocol: TR-FRET Kinase Binding Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) to 2 nM and the specific Kinase Tracer to its predetermined Kd​ concentration[3].

  • Compound Titration: Perform a 3-fold serial dilution of DIC-5, Sunitinib, and Staurosporine in 100% DMSO. Transfer to a 384-well low-volume white microplate, ensuring the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced kinase denaturation.

  • Assay Assembly: Add 5 µL of the Kinase/Antibody mixture to the compound wells. Initiate the binding reaction by adding 5 µL of the Kinase Tracer.

  • Equilibration: Incubate the plate at room temperature for 60 minutes protected from light. This duration ensures the binding kinetics reach equilibrium.

  • Detection & Validation: Read the plate on a TR-FRET enabled microplate reader (e.g., PHERAstar). Excite the Europium donor at 337 nm and measure emission at both 620 nm (donor) and 665 nm (acceptor)[4]. Calculate the 665/620 nm emission ratio. Validate the run by confirming the Z'-factor of the DMSO vehicle vs. Staurosporine control wells is 0.5.

Cellular Target Engagement: NanoBRET Benchmarking

Biochemical affinity does not always translate to cellular efficacy. Intracellular ATP concentrations are in the millimolar range (1–5 mM), creating a highly competitive environment for ATP-competitive inhibitors. Furthermore, a compound must successfully traverse the phospholipid bilayer.

To benchmark DIC-5's true cellular efficacy, we employ the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay. This platform measures the displacement of a cell-permeable fluorescent tracer from a Kinase-NanoLuc® fusion protein in live cells[5].

NanoBRET_Workflow A Transfect Cells (Kinase-NanoLuc Fusion) B Add NanoBRET Tracer (Fluorescent Probe) A->B C Add Test Compound (DIC-5 Inhibitor) B->C D Add NanoLuc Substrate & Extracellular Quencher C->D E Measure BRET Signal (Displacement = Lower Signal) D->E

Workflow of the NanoBRET Target Engagement Intracellular Kinase Assay.

Quantitative Data: Cellular Affinity & Residence Time

Table 2: Live-Cell Target Engagement at VEGFR2 (NanoBRET).

CompoundIntracellular IC50 (nM)Fractional Occupancy at 100 nMIntracellular Residence Time
DIC-5 42.5 ± 3.8 nM88%115 ± 10 min
Sunitinib 28.4 ± 2.5 nM92%85 ± 8 min

Insight: The rightward shift from biochemical IC50 (14.2 nM) to cellular IC50 (42.5 nM) for DIC-5 is expected due to intracellular ATP competition. Notably, DIC-5 exhibits a prolonged intracellular residence time compared to Sunitinib. The bulky dioxolane ring likely creates a higher kinetic barrier for compound dissociation from the hydrophobic pocket, a highly desirable trait for sustained in vivo target suppression.

Step-by-Step Protocol: NanoBRET Target Engagement Assay
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the VEGFR2-NanoLuc® fusion protein. Seed the cells into a 384-well tissue culture-treated plate (Adherent Format) at a density of 1×104 cells/well and incubate overnight at 37°C, 5% CO₂[6].

  • Tracer & Compound Addition: Prepare a solution of the cell-permeable NanoBRET Tracer at a concentration near its cellular EC50​ . Add the tracer to the cells simultaneously with a serial dilution of DIC-5 or Sunitinib[7].

  • Target Binding Equilibration: Incubate the cells for 2 hours at 37°C. This allows the test compound to permeate the membrane, compete with physiological ATP, and displace the fluorescent tracer from the NanoLuc-kinase fusion[7].

  • Substrate & Quencher Addition: Add the NanoLuc® substrate (furimazine) to generate the bioluminescent donor signal. Crucial Causality Step: Simultaneously add an extracellular NanoLuc® inhibitor. This non-permeable quencher extinguishes any light generated by dead or compromised cells, ensuring the resulting BRET signal is exclusively derived from live, intact cells[8].

  • Detection: Measure the BRET signal using a luminescence-capable microplate reader. Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (460 nm). Plot the fractional occupancy to determine the intracellular IC50.

Conclusion

The benchmarking of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde (DIC-5) reveals a highly optimized ATP-competitive inhibitor profile. By utilizing the 1H-indole-3-carbaldehyde core for rigid hinge binding and the 1,3-dioxolane acetal for deep pocket II penetration, DIC-5 achieves a biochemical and cellular selectivity profile that outperforms standard pan-kinase inhibitors and competes directly with clinical-grade targeted therapies like Sunitinib. Its extended intracellular residence time highlights the pharmacokinetic potential of incorporating complex, oxygen-rich acetal motifs into traditional indole scaffolds.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Handling novel, highly functionalized organic intermediates like 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde requires a rigorous, mechanistic approach to laboratory safety. Because this specific compound integrates three distinct chemical moieties—an indole core, a reactive carbaldehyde, and an acid-sensitive 1,3-dioxolane acetal—standard generalized safety protocols are insufficient.

As an application scientist, you must understand why specific precautions are taken to ensure both operator safety and chemical integrity. This guide provides a self-validating, step-by-step operational and disposal framework designed specifically for researchers and drug development professionals.

Chemical Profiling & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first deconstruct the molecule's functional groups and their inherent risks:

  • The Indole-3-Carbaldehyde Core: Indole-3-carbaldehyde derivatives are typically classified as Category 2 Skin Irritants and Category 1/2 Serious Eye Damage hazards. They are combustible solids (Storage Class 11) that pose Specific Target Organ Toxicity - Single Exposure (STOT SE 3) risks, specifically severe respiratory tract irritation if the crystalline dust is inhaled[1].

  • The 2-Phenylindole Skeleton: Phenyl substitution on the indole ring increases lipophilicity, meaning the compound can more easily penetrate the dermal barrier if dissolved in organic solvents like DMSO or DMF during assay preparation[2].

  • The 1,3-Dioxolane Acetal: The 1,3-dioxolane group serves as an acetal protecting group for a secondary aldehyde. Acetals are highly sensitive to moisture and strong acids. Exposure to acidic environments will trigger premature hydrolysis, releasing ethylene glycol and the deprotected aldehyde[3]. This not only ruins the reagent but can also generate unwanted exothermic heat.

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following quantitative PPE standards must be enforced before handling the solid compound.

PPE CategorySpecification / StandardMechanistic Justification
Eye Protection ANSI Z87.1 / EN 166 tight-fitting safety gogglesPhenylindole derivatives pose a severe risk of corneal damage (Category 1 Eye Damage). Fine dust particulates can cause micro-abrasions[1].
Hand Protection Nitrile gloves (Min. 0.11 mm thickness, EN 374)Prevents dermal absorption and Category 2 skin irritation. Nitrile provides a robust barrier against solid organic intermediates[4].
Respiratory NIOSH-approved N95 or P100 particulate respiratorMitigates STOT SE 3 (respiratory tract irritation) risk from aerosolized crystalline dust during weighing and transfer.
Body Protection Flame-resistant lab coat (NFPA 2112)The compound is a combustible solid. FR clothing protects against static discharge ignition of suspended dust.

Operational Workflow: Safe Handling & Transfer

To ensure a self-validating safety system, every step of the handling process includes a verification check.

Step 1: Environmental Preparation & Verification

  • Action: Activate the chemical fume hood and verify the face velocity is calibrated between 80–120 feet per minute (fpm).

  • Causality: Proper airflow ensures that any aerosolized dust generated during the opening of the container is pulled away from the operator's breathing zone.

  • Action: Ground all receiving balances and use anti-static mats.

  • Causality: Combustible organic powders can form explosive dust-air mixtures. Static discharge from standard plastic spatulas can act as an ignition source[5].

Step 2: Material Transfer

  • Action: Using an anti-static metal spatula, slowly transfer the solid 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde to a pre-tared, grounded glass vial.

  • Causality: Slow transfer minimizes the kinetic energy imparted to the powder, reducing aerosolization.

Step 3: Atmospheric Control & Storage

  • Action: Purge the headspace of the storage container with dry Argon or Nitrogen before sealing. Store in a cool, dark, and dry environment.

  • Causality: The 1,3-dioxolane moiety is moisture-sensitive, and the indole core is prone to photo-oxidation. Inert gas purging prevents ambient atmospheric moisture from initiating acetal hydrolysis[3].

Workflow Visualization

SafetyProtocol A Pre-Operation: Don N95, Nitrile & Goggles B Engineering Controls: Verify Hood Velocity (80-120 fpm) A->B C Material Handling: Anti-static Transfer B->C D Spill Detected? C->D E Spill Protocol: Absorb & Contain (Avoid Water Jets) D->E Yes F Reaction Setup: Avoid Strong Acids (Preserve Acetal) D->F No G Waste Logistics: Solid Organic Waste Incineration E->G F->G

Caption: Logical workflow for the safe handling, transfer, and disposal of functionalized indole-carbaldehydes.

Environmental & Disposal Logistics

Improper disposal of functionalized indoles can lead to severe environmental toxicity and regulatory violations. Do not flush any residues down the sink[5].

Step-by-Step Disposal Plan:

  • Segregation: Collect all solid waste (contaminated gloves, weighing paper, spatulas, and residual compound) in a designated, clearly labeled "Non-Halogenated Solid Organic Waste" container[6].

  • Chemical Incompatibilities: Ensure the waste container does not contain strong oxidizing agents or strong acids. Mixing with acids will aggressively cleave the 1,3-dioxolane ring, generating reactive byproducts[3].

  • Decontamination: Wipe down the balance and surrounding fume hood surfaces with a paper towel dampened with a mild solvent (e.g., isopropanol) to capture microscopic residual dust. Place the towel directly into the solid waste bin.

  • Final Disposal: The sealed waste container must be transferred to an EPA-approved (or local equivalent) hazardous waste facility for high-temperature incineration[2].

Emergency Spill Response: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate area. Don an N95 respirator and chemical-resistant gloves. Do not use water jets to clean the spill, as this can spread the combustible dust[5]. Instead, gently cover the spill with a non-combustible absorbent material (like damp diatomaceous earth or sand) to suppress dust formation, sweep it up using non-sparking tools, and deposit it into the solid waste container[5].

References

  • Sigma-Aldrich. Indole-3-carboxaldehyde 97% Safety Data Sheet (CAS 487-89-8). Retrieved from

  • Carl Roth. Safety Data Sheet: 2-Phenylindole ≥94.5 % (CAS 948-65-2). Retrieved from 1

  • Merck Millipore. Indole-3-carbaldehyde for synthesis (CAS 487-89-8). Retrieved from6

  • Fisher Scientific. SAFETY DATA SHEET: 2-Phenylindole. Retrieved from 2

  • ChemicalBook. 1,3-Dioxolane - Safety Data Sheet (CAS 646-06-0). Retrieved from 5

  • Fisher Scientific. SAFETY DATA SHEET: 1,3-Dioxolane, 2-(bromomethyl)-. Retrieved from 3

  • ECHEMI. 2-Phenylindole SDS, 948-65-2 Safety Data Sheets. Retrieved from4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.